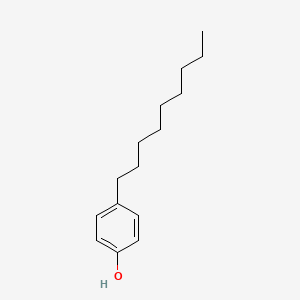
3,3,5-Trimethylcyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylcyclohexylamine, also known as isophorone diamine, is a cycloaliphatic amine with the chemical formula C10H21N. This compound is a colorless to yellow liquid with a slight amine odor. It is widely used in various industrial applications, particularly as a curing agent for epoxy resins .
Wirkmechanismus
Target of Action
It’s known that this compound is used as a hardener and raw material for the production of isocyanates and polyamides . This suggests that it may interact with certain enzymes or proteins involved in these processes.
Mode of Action
Given its use in the production of isocyanates and polyamides, it’s likely that it participates in chemical reactions that facilitate these processes .
Result of Action
It’s known that this compound is used in the production of isocyanates and polyamides, suggesting that it may have a role in facilitating the chemical reactions involved in these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3,5-Trimethylcyclohexylamine. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . This suggests that environmental conditions such as water quality and temperature could potentially influence its toxicity and overall impact .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylcyclohexylamine typically involves the hydrogenation of isophorone nitrile in the presence of ammonia and hydrogen peroxide. This reaction is catalyzed by a modified titanium silicon catalyst . Another method involves the reaction of 3-cyano-3,5,5-trimethylcyclohexylamine with ammonia and hydrogen in the presence of a hydrogenation catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and efficiency. The process involves the careful control of reaction conditions such as temperature, pressure, and catalyst concentration to optimize the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,5-Trimethylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It participates in substitution reactions, particularly in the formation of polyamides and polyurethanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a suitable catalyst is often used.
Substitution: Reagents such as acyl chlorides and anhydrides are commonly employed.
Major Products:
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Forms various amine derivatives.
Substitution: Leads to the formation of polyamides, polyurethanes, and other polymers.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylcyclohexylamine has a wide range of applications in scientific research and industry:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Widely used in the production of adhesives, coatings, and composite materials.
Vergleich Mit ähnlichen Verbindungen
3-Aminomethyl-3,5,5-trimethylcyclohexylamine: Shares similar chemical properties and applications.
Isophorone diamine: Another cycloaliphatic amine with comparable uses in epoxy resin curing.
Uniqueness: 3,3,5-Trimethylcyclohexylamine stands out due to its unique combination of chemical stability, reactivity, and versatility in various industrial applications. Its ability to enhance the mechanical and thermal properties of polymers makes it a valuable compound in the production of high-performance materials .
Eigenschaften
CAS-Nummer |
32958-55-7 |
|---|---|
Molekularformel |
C9H19N |
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
(1R,5S)-3,3,5-trimethylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6,10H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
ZGMQLPDXPUINCQ-HTQZYQBOSA-N |
SMILES |
CC1CC(CC(C1)(C)C)N |
Isomerische SMILES |
C[C@@H]1C[C@H](CC(C1)(C)C)N |
Kanonische SMILES |
CC1CC(CC(C1)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




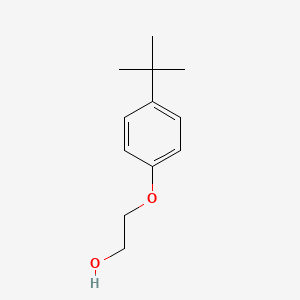
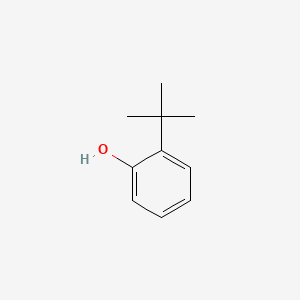
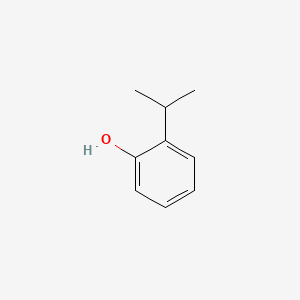
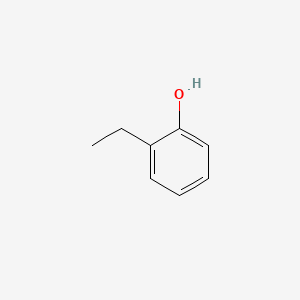
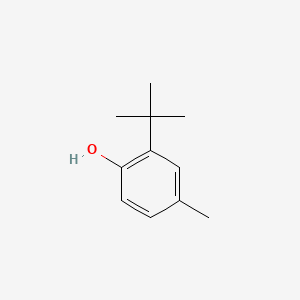
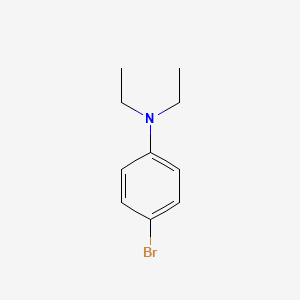
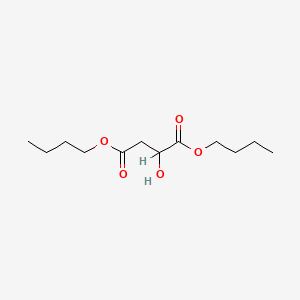
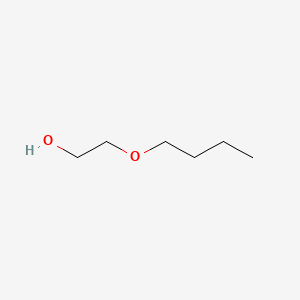
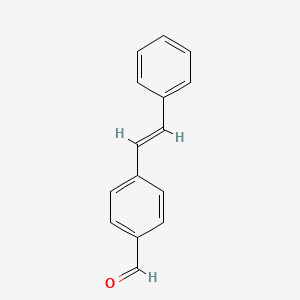
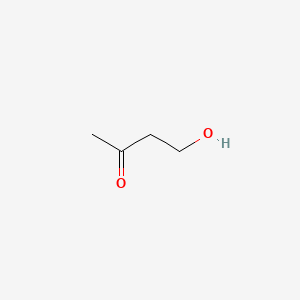
![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B7770398.png)
